molecular formula C29H24N4O5 B11647666 2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11647666
M. Wt: 508.5 g/mol
InChI Key: GWQDZZDZGTXWMY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

  • Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: : This part of the name indicates fused rings—a furo[3,2-e] system and a triazolo[1,5-c]pyrimidine system. The furo[3,2-e] ring is a six-membered ring fused with a five-membered triazolo[1,5-c]pyrimidine ring.

  • 2-(3,4-Dimethoxyphenyl): : This fragment consists of a phenyl ring (benzene ring) with two methoxy (OCH₃) groups attached at positions 3 and 4.

  • 8,9-bis(4-methoxyphenyl): : Here, we have two 4-methoxyphenyl groups attached at positions 8 and 9 of the furo[3,2-e] ring.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are not widely documented. I can provide some general strategies for constructing similar fused heterocycles:

    Multi-step Synthesis: Researchers might use multi-step sequences involving intermediate compounds to assemble the complex structure.

Chemical Reactions Analysis

The compound’s reactivity likely involves its aromatic rings and heterocyclic systems. Potential reactions include:

    Oxidation: Oxidation of the phenyl rings or the heterocyclic moieties.

    Reduction: Reduction of functional groups (e.g., nitro reduction).

    Substitution: Substitution reactions at various positions.

    Cyclization: Intramolecular cyclizations to form the fused rings.

Common reagents and conditions would depend on the specific reaction type.

Scientific Research Applications

While research on this specific compound is limited, similar heterocycles find applications in:

    Medicinal Chemistry: Exploration of potential drug candidates due to their diverse biological activities.

    Materials Science: Investigation of their optical, electronic, or mechanical properties.

    Catalysis: Use as catalysts in organic transformations.

Mechanism of Action

Understanding the mechanism of action requires further research. the compound’s structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways.

Comparison with Similar Compounds

Similar compounds include mescaline (3,4,5-trimethoxyphenethylamine) and related phenethylamines. The uniqueness of our compound lies in its intricate fused ring system and the combination of methoxy-substituted phenyl groups.

Properties

Molecular Formula

C29H24N4O5

Molecular Weight

508.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C29H24N4O5/c1-34-20-10-5-17(6-11-20)24-25-28-31-27(19-9-14-22(36-3)23(15-19)37-4)32-33(28)16-30-29(25)38-26(24)18-7-12-21(35-2)13-8-18/h5-16H,1-4H3

InChI Key

GWQDZZDZGTXWMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC(=C(C=C5)OC)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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